molecular formula C20H30N2O B6127914 N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-methylbenzamide

N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-methylbenzamide

カタログ番号 B6127914
分子量: 314.5 g/mol
InChIキー: ZZCROPYZVOOKJR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-methylbenzamide, commonly known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP belongs to the class of piperidine compounds and has been studied for its ability to modulate the activity of certain receptors in the brain. In

作用機序

CPP acts as a selective antagonist of the NMDA receptor by binding to the receptor's glycine-binding site. This binding prevents the activation of the receptor by glutamate, which is the primary neurotransmitter involved in NMDA receptor activation. By blocking NMDA receptor activity, CPP can modulate synaptic plasticity and improve learning and memory processes. Additionally, CPP has been shown to have neuroprotective effects, protecting neurons from damage caused by excessive glutamate release.
Biochemical and Physiological Effects
CPP has been shown to have several biochemical and physiological effects, including the modulation of synaptic plasticity, the improvement of learning and memory processes, and the protection of neurons from excitotoxicity. Additionally, CPP has been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models. However, the precise biochemical and physiological effects of CPP are still being investigated.

実験室実験の利点と制限

One of the primary advantages of CPP for lab experiments is its selectivity for NMDA receptors. This selectivity allows researchers to study the specific effects of NMDA receptor modulation without affecting other receptors or neurotransmitters. Additionally, CPP has been shown to have a favorable pharmacokinetic profile, with a half-life of approximately 3 hours in rats. However, one limitation of CPP is its relatively low potency compared to other NMDA receptor antagonists, such as ketamine. Additionally, the precise dose-response relationship of CPP is still being investigated.

将来の方向性

There are several potential future directions for research on CPP. One area of interest is the potential therapeutic applications of CPP in neurological and psychiatric disorders, such as Alzheimer's disease, depression, and schizophrenia. Additionally, further investigation is needed to determine the precise dose-response relationship of CPP and its potential side effects. Finally, there is a need for the development of more potent and selective NMDA receptor antagonists, which could have significant therapeutic potential in a variety of disorders.

合成法

The synthesis of CPP involves several steps, starting with the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. The resulting compound is then reacted with piperidine to form N-[3-methylbenzoyl]-piperidine. The final step involves the reaction of N-[3-methylbenzoyl]-piperidine with cyclohexylmethylamine to form CPP. The purity of the synthesized compound is typically assessed using analytical techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

科学的研究の応用

CPP has been extensively studied for its potential therapeutic applications in a variety of fields, including neuroscience, pharmacology, and psychiatry. One of the primary areas of research has been the modulation of N-methyl-D-aspartate (NMDA) receptors in the brain. NMDA receptors are involved in learning and memory processes, and their dysfunction has been linked to several neurological and psychiatric disorders, including Alzheimer's disease, depression, and schizophrenia. CPP has been shown to selectively block the activity of NMDA receptors, making it a potential therapeutic agent for these disorders.

特性

IUPAC Name

N-[1-(cyclohexylmethyl)piperidin-3-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O/c1-16-7-5-10-18(13-16)20(23)21-19-11-6-12-22(15-19)14-17-8-3-2-4-9-17/h5,7,10,13,17,19H,2-4,6,8-9,11-12,14-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCROPYZVOOKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2CCCN(C2)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。